Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a furan ring, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of furan-2-carbonyl isothiocyanate with appropriate nucleophiles to form the oxazole ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan diols, while substitution reactions can produce a wide range of ester derivatives .
Scientific Research Applications
Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl isothiocyanate: Shares the furan ring and carbonyl group but differs in its reactivity and applications.
Hexahydroquinolines: Contains a similar furan moiety and is investigated for similar biological activities
Uniqueness
Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is unique due to its combination of a furan ring, an oxazole ring, and an ester group, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of furan derivatives with oxazole precursors. The characterization of the compound typically involves techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing furan and oxazole moieties. For instance, derivatives of furan have demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values often reported in the range of 64 µg/mL . this compound's structural similarity to these compounds suggests potential antimicrobial efficacy.
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines. Compounds with similar oxazole structures have shown promising results against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell growth . The introduction of hydroxyl groups has been noted to enhance antiproliferative activity significantly.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Furan ring | Enhances antimicrobial activity |
Hydroxyl groups | Improves antiproliferative effects |
Carbonyl functionality | Critical for binding interactions with biological targets |
Studies indicate that modifications to the furan or oxazole rings can lead to variations in biological activity, suggesting a need for further exploration into SAR for optimized therapeutic agents .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various furan derivatives, one compound exhibited notable antibacterial activity against E. coli with an MIC of 64 µg/mL. This finding underscores the potential of furan-based compounds in developing new antibacterial agents .
- Anticancer Properties : Research on pyridine derivatives has shown that structural modifications can lead to improved antiproliferative effects against cancer cell lines. For instance, compounds with multiple hydroxyl groups demonstrated IC50 values as low as 0.021 µM against specific cancer cells . This suggests that similar modifications in this compound could yield enhanced anticancer properties.
Properties
IUPAC Name |
ethyl 4-(furan-2-carbonyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-15-11(14)9-7(6-17-12-9)10(13)8-4-3-5-16-8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWORDWINGRDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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